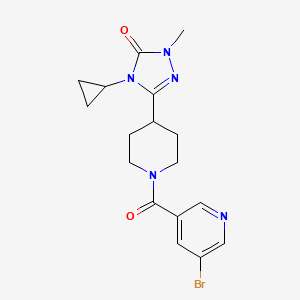
3-(1-(5-bromonicotinoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(5-bromonicotinoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C17H20BrN5O2 and its molecular weight is 406.284. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(1-(5-bromonicotinoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is a triazole derivative with potential therapeutic applications. Its structural features suggest a range of biological activities, particularly in pharmacology and medicinal chemistry. This article compiles findings from various studies to elucidate its biological activity, focusing on its synthesis, mechanism of action, and effects against different biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with triazole precursors. The synthetic route often utilizes standard organic chemistry techniques under controlled conditions to ensure high purity and yield. The presence of the bromonicotinoyl group is crucial for enhancing the biological activity of the compound.
Biological Activity Overview
The biological activities of triazole derivatives are well-documented, with many exhibiting significant pharmacological properties. The specific activities of This compound can be categorized as follows:
Antimicrobial Activity
Triazole compounds are known for their antifungal properties. Studies have shown that derivatives containing the triazole ring exhibit potent activity against various fungal strains. For instance, compounds similar to this one have demonstrated efficacy against Candida species and Aspergillus species, suggesting that this compound may possess similar antifungal properties.
Cytotoxicity
Research indicates that triazole derivatives can exhibit cytotoxic effects against cancer cell lines. For example, a related study reported IC50 values ranging from 49.79 µM to 113.70 µM against human tumor cell lines such as RKO and HeLa . This suggests that This compound could also be evaluated for its cytotoxic potential.
Enzyme Inhibition
Triazoles have been studied for their ability to inhibit various enzymes, including acetylcholinesterase (AChE) and urease. These activities are significant for developing treatments for conditions like Alzheimer's disease and for managing gastrointestinal disorders . The presence of the piperidine moiety in this compound suggests potential enzyme inhibitory actions.
Case Studies and Research Findings
The mechanism by which This compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction : The triazole ring may interact with enzyme active sites, inhibiting their function.
- Cell Membrane Disruption : In antifungal applications, triazoles can disrupt fungal cell membranes by inhibiting ergosterol biosynthesis.
Propiedades
IUPAC Name |
5-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]-4-cyclopropyl-2-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN5O2/c1-21-17(25)23(14-2-3-14)15(20-21)11-4-6-22(7-5-11)16(24)12-8-13(18)10-19-9-12/h8-11,14H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXJSKHMFFCIGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC(=CN=C3)Br)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














